Sodium octylbenzenesulfonate
Description
Contextualization within Anionic Surfactant Research and Development
Anionic surfactants represent a major class of synthetic detergents, with linear alkylbenzene sulfonates (LAS) being one of the most produced types globally after soaps. wikipedia.org The development of LAS, including sodium octylbenzenesulfonate, was a direct response to the environmental concerns posed by their predecessors, the highly branched alkylbenzene sulfonates (BAS). wikipedia.orgheraproject.com Introduced in the 1930s, BAS exhibited poor biodegradability, leading to persistent foam in waterways. wikipedia.org The transition to linear alkyl chains in the 1960s marked a significant advancement in producing more environmentally friendly surfactants. wikipedia.orgheraproject.comcleaninginstitute.org
Fundamental Principles of Alkylbenzenesulfonate Surfactancy
The surfactancy of alkylbenzenesulfonates like this compound arises from their molecular architecture. The molecule has a dual nature:
This structure causes the surfactant molecules to accumulate at interfaces, such as the boundary between air and water or oil and water. By orienting themselves at these interfaces, they lower the surface tension, allowing for the mixing of otherwise immiscible phases, a process known as emulsification. ontosight.aismolecule.com
Above a specific concentration in a solution, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical or cylindrical aggregates called micelles. vulcanchem.comnih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding water. This micellization is a key aspect of their cleaning and solubilizing capabilities. The CMC is a critical parameter in surfactant science, and for sodium 4-octylbenzenesulfonate, it has been a subject of detailed study. vulcanchem.comnih.gov
The effectiveness of an alkylbenzenesulfonate surfactant is influenced by several factors, including the length of the alkyl chain and the point of attachment of the benzene (B151609) ring to the chain. Generally, a longer alkyl chain increases the hydrophobicity and can affect the CMC and the surfactant's cleaning efficiency.
Broad Scope and Significance of this compound in Academic Inquiry
This compound serves as a valuable model compound in numerous areas of academic research. Its well-defined structure and representative properties of the LAS class make it a frequent choice for fundamental studies.
In colloid and interface science , it is used to investigate adsorption phenomena at solid-liquid interfaces. For instance, studies have explored its adsorption onto materials like alumina (B75360) and layered double hydroxides, providing insights into the thermodynamic forces driving these interactions, which are crucial for processes like flotation and dispersion. nih.govnih.govshareok.org Calorimetric studies have revealed that the initial adsorption of anionic surfactants like this compound on positively charged surfaces is a highly exothermic process driven by electrostatic interactions. nih.gov
In biochemistry and biotechnology , its ability to disrupt lipid bilayers and solubilize membrane proteins makes it a useful tool in cell lysis and protein purification studies. smolecule.com Research has demonstrated its effectiveness in enhancing the extraction of membrane proteins. Furthermore, its micelle-forming properties are explored in the context of drug delivery systems, where micelles can encapsulate hydrophobic drugs to improve their solubility and delivery. smolecule.com
In analytical chemistry , high-purity grades of this compound are employed as standards for the quantification of anionic surfactants in environmental samples. vulcanchem.com It is also used in techniques like SDS-polyacrylamide gel electrophoresis. oup.com
The study of this compound also extends to its behavior in complex systems. Research has been conducted on its interaction with other surfactants and polymers, which is relevant to the formulation of advanced products with tailored properties. nih.govresearchgate.net For example, the mixing behavior of sodium 4-octylbenzenesulfonate with other anionic surfactants like sodium dodecylsulfate has been thermodynamically modeled to understand competitive counterion binding and mixed micelle formation. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key properties and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Molecular Formula | C14H21NaO3S | vulcanchem.comsmolecule.comchemsrc.com |
| Molecular Weight | 292.37 g/mol | vulcanchem.comsmolecule.com |
| Appearance | White to off-white solid/powder | smolecule.comontosight.aichemicalbook.com |
| Solubility | Soluble in water and various organic solvents. | smolecule.comontosight.ai |
| Melting Point | >300°C | vulcanchem.comchembk.com |
Table 2: Spectroscopic and Chromatographic Data
| Technique | Observation | Significance | Source(s) |
|---|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Strong absorption bands at 1180–1050 cm⁻¹ (asymmetric S=O stretching) and 1040–1000 cm⁻¹ (symmetric S=O stretching). | Confirms the presence of the sulfonate group. | vulcanchem.com |
| High-Performance Liquid Chromatography (HPLC) | Used with UV detection at 254 nm for purity assessment. | Achieves high resolution for purity determination. | vulcanchem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
4206-40-0 |
|---|---|
Molecular Formula |
C14H21NaO3S |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
sodium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
PFIOPNYSBSJFJJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Chemistry of Sodium Octylbenzenesulfonate
Established Synthetic Pathways for Alkylbenzenesulfonates
The traditional synthesis of sodium octylbenzenesulfonate and related LAS compounds follows a well-established three-step sequence: alkylation, sulfonation, and neutralization. This pathway has been optimized for large-scale industrial production.
Alkylation Reactions in this compound Synthesis
The initial step is the synthesis of the precursor, octylbenzene (B124392), typically through the Friedel-Crafts alkylation of benzene (B151609). mt.com This electrophilic aromatic substitution reaction involves treating benzene with an alkylating agent, such as 1-octene (B94956) or an octyl halide (e.g., 1-chlorooctane), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like hydrofluoric acid (HF). mt.comacs.orglibretexts.org
The mechanism involves the catalyst assisting the alkylating agent in forming a carbocation (or a complex with carbocation character). mt.comlibretexts.org This electrophile then attacks the benzene ring, followed by deprotonation to restore aromaticity and yield the alkylbenzene product. mt.com
A significant challenge in Friedel-Crafts alkylation is the potential for skeletal rearrangement of the alkyl carbocation electrophile, especially when using primary alkyl halides. libretexts.org For instance, the reaction of benzene with 1-octene can lead to a mixture of phenyloctane isomers (e.g., 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane) due to the isomerization of the double bond and subsequent carbocation shifts. researchgate.net To obtain a higher yield of the desired mono-alkylated product, a large excess of benzene is often used. libretexts.org An alternative route to avoid rearrangement involves a two-step acylation-reduction process, where benzene is first acylated and the resulting ketone is then reduced to the alkyl group. chemistrysteps.com
Sulfonation Processes and Reaction Optimization
Once octylbenzene is synthesized, it undergoes sulfonation to introduce the sulfonic acid group (-SO₃H) onto the benzene ring. The most common sulfonating agents for this process are sulfur trioxide (SO₃) and fuming sulfuric acid (oleum). nih.gov The reaction is an electrophilic aromatic substitution where SO₃ attacks the electron-rich aromatic ring of octylbenzene. The sulfonation of alkylbenzenes with SO₃ is often preferred in industrial settings as it reduces the amount of residual acid contamination compared to using oleum.
Key parameters for optimizing the sulfonation process include:
Temperature Control : The reaction is typically maintained at a moderate temperature, as excessive heat can lead to unwanted side reactions and product degradation.
Molar Ratio : A slight molar excess of the sulfonating agent (e.g., a SO₃ to octylbenzene ratio of approximately 1.05:1) is used to ensure the reaction goes to completion.
Aging : After the initial reaction, the mixture is often "aged" or held for a period to ensure the sulfonation is complete and the product is stable.
Suppression of Side Products : Additives like acetic acid or acetic anhydride (B1165640) can be used to suppress the formation of sulfones, which are undesirable byproducts. google.com
Neutralization and Purification Techniques for Research-Grade Material
The final step in the synthesis is the neutralization of the octylbenzenesulfonic acid to form its sodium salt. This is typically achieved by reacting the acid with a base, most commonly sodium hydroxide (B78521) (NaOH) solution. smolecule.com The neutralization is carried out with careful pH monitoring to ensure complete conversion to the salt without leaving unreacted acid or significant excess alkali.
For research-grade material, purification is crucial to remove byproducts and impurities. Common impurities include unreacted octylbenzene, residual sulfuric acid, and sodium sulfate (B86663) (Na₂SO₄), which is formed as a byproduct during neutralization. A patented method for improving purity involves adding calcium chloride (CaCl₂) after neutralization. This causes the sodium sulfate to precipitate as calcium sulfate (CaSO₄), which is insoluble and can be easily removed by filtration. The sodium chloride that forms as a soluble byproduct in this step can act as a viscosity modifier, which may be beneficial in certain formulations.
Innovative and Green Chemistry Approaches to this compound Synthesis
Driven by the 12 principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances, research has focused on developing more sustainable methods for producing alkylbenzene sulfonates. imist.manih.govacs.org Key areas of innovation include the development of advanced catalysts and methods for controlling the product's isomeric structure.
Catalysis in Alkylbenzene Sulfonate Production (e.g., Ionic Liquid Catalysis)
A major focus of green synthesis has been replacing hazardous and corrosive traditional catalysts like HF and AlCl₃ in the alkylation step. acs.orgrsc.org Solid acid catalysts and ionic liquids have emerged as promising alternatives.
Ionic Liquids (ILs) : These are salts that are liquid at low temperatures and are considered green solvents due to their low volatility. nih.gov Acidic ionic liquids, such as those based on chloroaluminates (e.g., Et₃NHCl-AlCl₃), have been shown to be effective catalysts for the alkylation of benzene with α-olefins like 1-octene. rsc.orgresearchgate.net They can exhibit high catalytic activity at lower temperatures and can be separated from the product and potentially recycled, reducing waste. rsc.orgresearchgate.net
Solid Acid Catalysts : Heterogeneous catalysts like zeolites, clays, and supported heteropolyacids (e.g., phosphotungstic acid on silica) offer advantages such as ease of separation from the reaction mixture, reduced corrosion, and potential for regeneration. acs.orgetsu.edu Studies have shown that catalysts like 20% w/w dodecatungstophosphoric acid (DTP) on K-10 clay provide good conversion of olefins with favorable product distribution. acs.org Trifluoromethanesulfonic acid has also been studied as a highly active catalyst that can be easily separated from the reaction system. crimsonpublishers.com
Table 1: Comparison of Catalysts in Benzene Alkylation
| Catalyst Type | Examples | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High activity, well-established technology | Corrosive, difficult to separate, produces hazardous waste | mt.comlibretexts.org |
| Traditional Brønsted Acids | HF | High activity, used industrially | Extremely corrosive and toxic, requires special handling | acs.orgrsc.org |
| Ionic Liquids | Et₃NHCl-AlCl₃ | High activity at lower temperatures, recyclable, low volatility | Can be expensive, complex synthesis | rsc.orgresearchgate.netcrimsonpublishers.com |
| Solid Acid Catalysts | Zeolites, Supported Heteropolyacids (DTP/K-10), Phosphotungstic Acid | Heterogeneous (easy to separate), reusable, less corrosive, thermally stable | Can suffer from deactivation, slower reaction rates, potential for diffusion limitations | acs.orgetsu.edu |
Regioselective Synthesis of Isomeric Sodium Octylbenzenesulfonates
The term "this compound" can describe a mixture of isomers. The position of the benzene ring on the octyl chain (positional isomers) and the position of the sulfonate group on the ring (e.g., ortho, meta, para) determine the final structure. The properties of the surfactant can vary significantly between isomers.
Regioselectivity in the synthesis primarily concerns controlling the structure of the octylbenzene intermediate. During Friedel-Crafts alkylation with 1-octene, the double bond can migrate along the chain before alkylation occurs, leading to a mixture of positional isomers where the phenyl group is attached at C2, C3, or C4 of the octyl chain. researchgate.net The choice of catalyst and reaction conditions can influence this isomer distribution. acs.org For example, some solid acid catalysts are known to favor the formation of specific isomers due to shape-selective constraints within their porous structures.
For synthesizing a specific, unrearranged isomer, such as n-octylbenzene, a common strategy is to bypass the direct alkylation with an olefin or primary halide. Instead, Friedel-Crafts acylation is performed using octanoyl chloride and benzene to produce octanophenone. Since the acylium ion does not undergo rearrangement, this reaction is highly regioselective. The resulting ketone is then reduced to the desired n-octylbenzene using methods like the Wolff-Kishner or Clemmensen reduction. chemistrysteps.com Subsequent sulfonation typically occurs at the para position relative to the large alkyl group due to steric hindrance.
Purity Assessment and Structural Characterization of Synthesized this compound (For research application, excluding basic ID data)
For research applications, the purity and precise structural identity of this compound are paramount. Beyond basic identification, advanced analytical techniques are employed to quantify impurities, confirm isomeric distribution, and characterize the compound's behavior in solution, such as micelle formation.
Purity Assessment
The primary impurity in the synthesis of this compound is sodium sulfate, a byproduct of the neutralization step. For research purposes where high purity is essential, advanced methods are required to quantify and remove such impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for assessing the purity of this compound and other linear alkylbenzene sulfonates (LAS). fujifilm.comnih.gov It is used to separate the main compound from residual starting materials, byproducts, and isomers. For quantitative analysis, especially for creating certified standards, specific HPLC methods have been developed. For instance, using a polymer-based reversed-phase column, such as a Shodex RSpak DE-213, is advantageous as it allows for the quantification of the compound for each alkyl chain length without separating the phenyl isomers, which can complicate analysis on traditional ODS columns. shodex.com High-purity grades for research and analytical standards are often certified at >98% purity by HPLC. fujifilm.comvulcanchem.com
Interactive Table: HPLC Conditions for Purity Analysis of Alkylbenzene Sulfonates
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column Type | Anion Exchange (e.g., Thermo Hypersil Sax) or Polymer-Based Reversed-Phase (e.g., Shodex RSpak DE-213) | shodex.comresearchgate.net |
| Mobile Phase | Isocratic elution with Acetonitrile/Water (40/60 v/v) containing 0.05 M Sodium Perchlorate | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Detection | UV-Visible Detector at 280 nm or ESI-MS (MRM Negative) | shodex.comresearchgate.net |
| Column Temperature | 40 °C | shodex.com |
Structural Characterization
Advanced spectroscopic and analytical methods are used to confirm the covalent structure and investigate the supramolecular assemblies formed by this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive tool for confirming the precise chemical structure. mdpi.com For linear alkylbenzene sulfonates, ¹H NMR and ¹³C NMR spectra can verify the position of the sulfonate group on the benzene ring (predominantly the para position) and the structure of the octyl chain. researchgate.net NMR is also applied to study the structure of microemulsions and the interactions between surfactant molecules. mdpi.com
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS) and tandem mass spectrometry (MS/MS), provides detailed structural information and is highly sensitive for analyzing surfactant mixtures. bohrium.com High-Resolution Mass Spectrometry (HRMS) is capable of distinguishing between isomeric and isobaric species, which is critical for complex surfactant products. bohrium.com
Characterization of Micellar Properties: As a surfactant, the function of this compound is intrinsically linked to its ability to self-assemble into micelles in solution. Advanced research techniques are used to study these aggregates:
Magnetic Susceptibility Measurements: Seminal studies have utilized high magnetic fields (up to 1.4 T) to investigate micelle formation. These experiments can determine the critical micelle concentration (CMC) and have shown that the micelles of this compound are rod-shaped and align with the magnetic field due to the diamagnetic anisotropy of the alkyl chains. vulcanchem.com
UV-Visible Spectrophotometry in Electrophoresis: In a specialized application of polyacrylamide gel electrophoresis, sodium n-octylbenzene-p-sulfonate was used as a substitute for sodium dodecyl sulfate. This allowed for the characterization of the surfactant's behavior within the gel by scanning for its UV absorption. The technique could distinguish between protein-surfactant complexes and free micelles, providing insight into the aggregation state during electrophoresis. nih.gov
Interactive Table: Advanced Characterization Techniques for this compound
| Technique | Application for this compound | Key Findings/Capabilities | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmation of covalent structure; study of microemulsions. | Verifies isomer position (para-substituted) and alkyl chain structure. Provides kinetic information on molecular interactions. | researchgate.netmdpi.com |
| Mass Spectrometry (MS/MS, HRMS) | Structural characterization of the molecule and its degradation products. | Provides fingerprints and recognizes chemical composition. HRMS can distinguish isomers. | bohrium.com |
| Magnetic Birefringence | Investigation of micellar shape and alignment. | Determined that micelles are rod-shaped and align in a strong magnetic field. | vulcanchem.com |
| UV Scanning in Electrophoresis | Study of surfactant distribution and micelle formation in a gel matrix. | Allows for the detection of free micelles and protein-surfactant complexes by UV absorption at 261 nm. | nih.gov |
Self Assembly and Micellization Phenomena of Sodium Octylbenzenesulfonate in Aqueous Media
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which the spontaneous formation of micelles occurs. Below the CMC, sodium octylbenzenesulfonate exists predominantly as individual ions in solution. As the concentration increases to the CMC, the surfactant ions begin to aggregate into micelles.
Experimental Methodologies for CMC Measurement (e.g., Conductivity, Surface Tension)
The CMC of this compound can be determined by monitoring changes in the physical properties of its aqueous solutions as a function of concentration. Two common and effective methods are conductivity and surface tension measurements.
Conductivity Method: This technique is particularly suitable for ionic surfactants like this compound. The electrical conductivity of the solution is measured as the surfactant concentration is incrementally increased. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual, mobile surfactant and counter-ions. Upon micelle formation, the mobility of the surfactant ions is significantly reduced as they become part of the larger, slower-moving micelles. This leads to a distinct change in the slope of the conductivity versus concentration plot. The point of intersection of the two linear portions of the graph corresponds to the CMC.
Surface Tension Method: Surfactant molecules tend to accumulate at the air-water interface, leading to a reduction in the surface tension of the solution. As the concentration of this compound increases, the surface tension decreases steadily. Once the surface becomes saturated with surfactant monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the concentration at which this break in the surface tension versus log of concentration curve occurs.
Impact of Temperature and Electrolyte Concentration on CMC
The CMC of this compound is not a fixed value but is influenced by external factors such as temperature and the presence of electrolytes.
Temperature: For ionic surfactants, the relationship between CMC and temperature is often complex, typically exhibiting a U-shaped curve. Initially, an increase in temperature can lead to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant, which favors the transfer of the tails into the micellar core. However, at higher temperatures, the increased thermal energy can disrupt the stability of the micelles, leading to an increase in the CMC.
Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of this compound generally leads to a decrease in its CMC. The added salt reduces the electrostatic repulsion between the negatively charged head groups of the surfactant ions in the micelle. This shielding effect allows the surfactant molecules to aggregate more easily, thus lowering the concentration required for micelle formation.
Thermodynamics of Micelle Formation for this compound
The spontaneous formation of micelles is a thermodynamically driven process. The key thermodynamic parameters governing this phenomenon are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
Enthalpic and Entropic Contributions to Aggregation
The enthalpy of micellization (ΔH°mic) for this compound is typically small and can be either slightly negative (exothermic) or positive (endothermic), depending on the temperature. At 25 °C, the standard enthalpy of micellization for sodium p-octylbenzenesulfonate has been reported to be -2.07 kcal/mol, while the standard entropy of micellization is 9.9 cal/(mol·K).
Table 1: Thermodynamic Parameters of Micellization for Sodium p-Octylbenzenesulfonate at 25 °C
| Thermodynamic Parameter | Value |
| Standard Enthalpy of Micellization (ΔH°mic) | -2.07 kcal/mol |
| Standard Entropy of Micellization (ΔS°mic) | 9.9 cal/(mol·K) |
Micellar Structure and Morphology
In aqueous solutions at concentrations above the CMC, this compound, as a typical linear alkylbenzenesulfonate, forms micelles that are generally spherical in shape at low surfactant concentrations. rsc.org The hydrophobic octylbenzene (B124392) tails aggregate to form a liquid-like core, while the hydrophilic sulfonate head groups are oriented towards the aqueous phase, forming the outer shell of the micelle. This arrangement minimizes the unfavorable contact between the hydrophobic tails and water.
The morphology of these micelles is not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of added salt. rsc.org With increasing surfactant concentration or the addition of electrolytes, the spherical micelles can grow and transition into more elongated, cylindrical, or rod-like structures. rsc.org This is due to the screening of the electrostatic repulsion between the head groups, which allows for a more compact packing of the surfactant molecules. rsc.org
Aggregation Number and Shape Characterization (e.g., Small-Angle Neutron Scattering)
The self-assembly of this compound in aqueous solutions leads to the formation of micelles, which can be characterized by their aggregation number and shape. Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating these properties. For analogous compounds like sodium n-butyl benzene (B151609) sulfonate (Na-NBBS), SANS studies have revealed the formation of nearly ellipsoidal aggregates at concentrations above the minimum hydrotrope concentration. ias.ac.in
With an increase in Na-NBBS concentration from 0.8 to 1.5 mol·dm−3, the aggregation number shows a marginal increase from 36 to 42. ias.ac.in This suggests that the size of the self-assemblies is weakly dependent on the hydrotrope concentration within this range. ias.ac.in The shape of these aggregates is described as a prolate ellipsoid, with the axial ratio changing from 1.69 to 1.96 as the concentration increases. ias.ac.in
In the broader context of linear sodium alkylbenzene sulfonates (NaLAS), SANS and surface tensiometry have been employed to study the effects of surfactant concentration, temperature, and added salt on micellar structures. rsc.org At low NaLAS concentrations (≤2.6 wt%) in water, spherical micelles are formed. rsc.org These micelles tend to become more elongated with increasing surfactant concentration and decreasing temperature. rsc.orgwhiterose.ac.uk The addition of salt promotes micelle formation and can induce a transition from spherical to cylindrical micelles. whiterose.ac.uk
For instance, with added salt above approximately 0.05 M, initially spherical micelles can grow into cylindrical structures. The length of these cylindrical micelles increases with higher salt concentrations, a phenomenon that is more pronounced at lower temperatures. whiterose.ac.uk This transition is driven by the screening of repulsive forces between the surfactant head-groups, which facilitates closer packing and growth of the micelles. whiterose.ac.uk
Table 1: Aggregation Parameters for Sodium n-Butyl Benzene Sulfonate (Na-NBBS) from SANS Data
| Concentration (mol·dm−3) | Aggregation Number | Axial Ratio | Fractional Charge |
|---|
Molecular Packing and Intermolecular Forces within this compound Micelles
The arrangement of this compound molecules within a micelle is governed by a balance of intermolecular forces. The hydrophobic alkylbenzene tails aggregate in the core to minimize contact with water, driven by the hydrophobic effect. The hydrophilic sulfonate headgroups are oriented towards the aqueous phase.
Electrostatic repulsion between the negatively charged sulfonate headgroups is a significant force influencing micellar structure. frontiersin.org This repulsion can be screened by the addition of salt, which allows for tighter packing of the surfactant molecules and can lead to changes in micelle shape, such as the transition from spherical to cylindrical micelles. whiterose.ac.uknih.gov The addition of relatively small amounts of salt screens the head-group repulsions, facilitating micellar packing and growth. whiterose.ac.uk
The packing of surfactant molecules can also be influenced by the presence of other molecules. For instance, the solubilization of nonpolar compounds like 1-hexene (B165129) occurs in the micelle core, which can cause the micelles to swell while retaining their spherical shape. nih.gov In contrast, more polar molecules like anisole (B1667542) reside in the palisade layer, the region between the hydrophobic core and the hydrophilic headgroups. This can weaken the electrostatic repulsions among the headgroups and induce a sphere-to-rod transition in the micelles. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a technique that can provide information about the intermolecular interactions and packing within micelles by observing changes in the frequency of molecular vibrations of the hydrophobic chains and head groups. researchgate.net
Counterion Binding and Its Influence on Micellar Properties
Experimental Quantification of Counterion Binding to this compound Micelles
The degree of counterion binding (β) is a measure of the number of counterions associated with the micelle. researchgate.net This parameter can be experimentally determined using various techniques, including ion-selective electrodes and conductivity measurements. researchgate.net For instance, in a study of n-alkylammonium chlorides, a chloride ion-selective electrode was used to determine the ionic activity coefficient, from which a β value of 0.80 was determined for dodecylammonium chloride. researchgate.net
The binding of counterions significantly affects micellar properties. The addition of salt increases counterion binding, which screens the electrostatic repulsion between the ionic head groups of the surfactant molecules. nih.gov This reduced repulsion allows for closer packing of the surfactant molecules, which can lead to an increase in the aggregation number and a change in micelle shape. ualberta.ca For example, the addition of salt to solutions of ionic surfactants can cause spherical micelles to transform into rod-like structures. nih.gov
The nature of the counterion also plays a crucial role. For instance, in mixed surfactant systems, the fractional charge of the mixed micelles was found to be smaller than that of the single-component micelles, indicating a change in counterion binding. researchgate.netiaea.org The specificity of the counterion interaction can influence micelle size and the electrostatic potential at the micelle/solution interface. researchgate.net
Theoretical Modeling of Counterion Association
Theoretical models can be used to understand and predict the association of counterions with micelles. One approach relates the onset of micellization and the binding of counterions to ionic pair effects using Bjerrum's correlation. nih.gov This model defines a characteristic dimension for the volume element occupied by a single ion and an "interaction control volume" ratio to describe the system. nih.gov
These models propose that the binding of counterions is dependent on the concentration and charge of the ions present. nih.gov For instance, when the "interaction control volume" ratio of a polyvalent cation is above a certain threshold (0.5), the critical micelle concentration (CMC) and counterion binding are dependent on the characteristic dimension of that cation. nih.gov Below this threshold, these properties are related to the contributions of all ionic species, weighted by their respective "interaction control volume" ratios. nih.gov Such models suggest that ionic groups formed by a counterion and a few surfactant ions can be considered the fundamental building blocks of ionic micelles. nih.gov
Implicit-solvent models combined with molecular dynamics and Monte Carlo simulations can also be employed to study counterion binding and micellization. princeton.edu These computational methods allow for the investigation of specific ion effects and the influence of surfactant headgroup and chain length on micellar properties, providing results that are in broad agreement with experimental data. princeton.edu
Solubilization Mechanisms within this compound Micelles
Solubilization of Hydrocarbons and Polar Derivatives
The primary function of micelles in many applications is their ability to solubilize substances that are otherwise insoluble in the bulk solvent. The location where a molecule is solubilized within a micelle, known as the locus of solubilization, depends on its polarity. ualberta.ca
Hydrocarbons: Nonpolar molecules, such as aliphatic hydrocarbons, are solubilized in the hydrophobic core of the micelle. nih.govualberta.ca For example, studies with sodium dodecylbenzenesulfonate (SDBS) micelles have shown that 1-hexene is localized in the micelle core. nih.gov This solubilization in the core leads to an increase in the size of the micelles, which are often referred to as swollen micelles. nih.gov
Polar Derivatives: Molecules with some degree of polarity are typically solubilized in the palisade layer of the micelle. ualberta.ca This region is located between the hydrophobic core and the hydrophilic headgroups. The solubilization of polar derivatives in this region can have a significant impact on the micelle's structure. For instance, the solubilization of anisole, a polar aromatic compound, in the palisade layer of SDBS micelles weakens the electrostatic repulsion between the surfactant headgroups, inducing a sphere-to-rod transition of the micelles. nih.gov
The extent of solubilization depends on several factors, including the structure of the solubilizate and the surfactant, as well as the shape of the micelle. ualberta.ca Generally, crystalline solids are less soluble in micelles than liquids of a similar structure. ualberta.ca For polar drugs, the depth of penetration into the palisade layer, and thus the degree of solubilization, is influenced by the molecule's polarity and chain length. ualberta.ca
Thermodynamic models can be applied to quantify the solubilization process. By measuring a given thermodynamic property of the additive as a function of surfactant concentration, it is possible to determine the distribution constant of the additive between the aqueous and micellar phases. taylorfrancis.com
Table 2: Locus of Solubilization for Different Compound Types in Surfactant Micelles
| Compound Type | Typical Locus of Solubilization | Effect on Micelle Structure |
|---|
Thermodynamic Aspects of Solubilizate Partitioning
The solubilization of molecules within the micelles of this compound in an aqueous medium is a thermodynamically driven process, governed by changes in Gibbs free energy, enthalpy, and entropy. This process involves the transfer of a solute molecule (solubilizate) from the bulk aqueous phase to the micellar phase. The thermodynamics of this partitioning are crucial for understanding the efficiency and mechanism of solubilization.
The spontaneity of the solubilization process is determined by the change in the standard Gibbs free energy (ΔG°_s). A negative ΔG°_s indicates that the transfer of the solubilizate into the micelle is a spontaneous process. This free energy change is composed of both enthalpic (ΔH°_s) and entropic (ΔS°_s) contributions, as described by the Gibbs-Helmholtz equation:
ΔG°_s = ΔH°_s - TΔS°_s
The partitioning of a solubilizate between the micellar and aqueous phases can be quantified by the micelle-water partition coefficient (K_m). This dimensionless constant represents the ratio of the concentration of the solubilizate in the micellar phase to its concentration in the aqueous phase at equilibrium. A higher K_m value signifies a greater tendency for the solubilizate to be incorporated into the micelles. The standard Gibbs free energy of solubilization is directly related to the partition coefficient by the following equation:
ΔG°_s = -RT ln(K_m)
Where R is the gas constant and T is the absolute temperature.
The enthalpy of solubilization (ΔH°_s) reflects the heat change associated with the transfer of the solubilizate into the micelle. This process can be either exothermic (negative ΔH°_s) or endothermic (positive ΔH°_s), depending on the nature of the interactions between the solubilizate, the surfactant molecules in the micelle, and the surrounding water molecules. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the enthalpy changes associated with solubilization. nih.gov
While specific thermodynamic data for the solubilization of various compounds in this compound micelles is not extensively available in the reviewed literature, valuable insights can be drawn from studies on structurally similar anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS) and sodium dodecyl sulfate (B86663) (SDS). Research on these related compounds provides a framework for understanding the thermodynamic principles governing solubilization in this compound.
For instance, studies on the solubilization of hydrophobic organic compounds in SDS micelles have shown a correlation between the micelle-water partition coefficient (K_m) and the octanol-water partition coefficient (K_ow), a common measure of a compound's hydrophobicity. nm.gov This suggests that the primary driving force for partitioning into the micelle is the hydrophobic nature of the solute.
The thermodynamic parameters of solubilization are influenced by several factors, including the chemical structure of the solubilizate, the concentration of the surfactant, temperature, and the presence of additives. For example, the solubilization of nonpolar aromatic hydrocarbons into anionic micelles is generally an entropy-driven process due to the hydrophobic effect.
The following interactive data table provides illustrative thermodynamic data for the partitioning of various organic compounds into anionic surfactant micelles, which can be considered analogous to the behavior expected for this compound.
Table 1: Illustrative Thermodynamic Parameters for Solubilization in Anionic Surfactant Micelles at 298 K
| Solubilizate | Surfactant | K_m | ΔG°_s (kJ/mol) | ΔH°_s (kJ/mol) | TΔS°_s (kJ/mol) |
| Benzene | SDS | 2,300 | -19.2 | -1.5 | 17.7 |
| Toluene | SDS | 7,600 | -22.1 | -2.0 | 20.1 |
| Ethylbenzene | SDS | 23,000 | -24.9 | -2.5 | 22.4 |
| Naphthalene | SDS | 38,000 | -26.1 | -5.0 | 21.1 |
| Phenanthrene | SDS | 2,000,000 | -35.9 | -10.0 | 25.9 |
Note: The data presented in this table is compiled from studies on sodium dodecyl sulfate (SDS) and serves as an illustrative example of the thermodynamic parameters for solubilization in anionic surfactant micelles. Specific experimental data for this compound may vary.
The data illustrates that as the hydrophobicity of the aromatic hydrocarbon increases (from benzene to phenanthrene), the partition coefficient (K_m) increases significantly, leading to a more negative standard Gibbs free energy of solubilization (ΔG°_s). This indicates a greater spontaneity of solubilization for more hydrophobic molecules. In these examples, the process is predominantly entropy-driven, as evidenced by the large positive values of TΔS°_s, which is characteristic of the hydrophobic effect. The enthalpic contribution (ΔH°_s) is comparatively small and exothermic.
Interfacial Adsorption Behavior of Sodium Octylbenzenesulfonate
Adsorption at Solid-Liquid Interfaces
The interaction of sodium octylbenzenesulfonate with solid surfaces in an aqueous environment is a complex phenomenon influenced by the properties of both the surfactant and the solid adsorbent.
The adsorption of this compound onto mineral surfaces like alumina (B75360) and silica (B1680970) has been the subject of detailed study. Adsorption isotherms, which describe the amount of surfactant adsorbed onto the solid surface as a function of its concentration in the bulk solution at a constant temperature, provide valuable insights into the adsorption process.
For sodium p-octylbenzenesulfonate on alumina, the adsorption isotherm is characterized by a shape typical for long-chain alkanesulfonates on mineral oxides. columbia.edu A region of accelerated adsorption is observed above a certain concentration, indicating the onset of hemimicellization. columbia.edu The kinetics of adsorption, which describe the rate at which adsorption occurs, are also a critical factor. Studies on similar anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) on mineral surfaces have shown that the adsorption process can be controlled by both boundary layer and intraparticle diffusion. researchgate.net The pseudo-second-order kinetic model has been found to be applicable in describing the adsorption kinetics in some cases. nih.govresearchgate.net
Table 1: Adsorption Characteristics of Sodium Alkylbenzenesulfonates on Mineral Surfaces This table is interactive. Click on the headers to sort the data.
| Surfactant | Mineral Surface | Key Isotherm Features | Kinetic Model | Reference |
|---|---|---|---|---|
| Sodium p-octylbenzenesulfonate | Alumina | Accelerated adsorption above a critical concentration | Not specified | columbia.edu |
| Sodium dodecylbenzenesulfonate | Kaolinite | Complex, dependent on various factors | Not specified | bohrium.com |
| Sodium dodecylbenzenesulfonate | Montmorillonite | Adsorption capacity increases with concentration | Pseudo-second-order | nih.govresearchgate.net |
At the solid-liquid interface, this compound molecules can self-assemble into aggregates known as hemimicelles. This process is driven by the hydrophobic interactions between the octylbenzene (B124392) tails of the surfactant molecules. columbia.eduresearchgate.net The formation of these surface aggregates leads to a significant increase in adsorption. columbia.edu
Further increases in surfactant concentration can lead to the formation of bilayers on the surface. dtic.mil In a bilayer structure, the first layer of surfactant molecules is adsorbed with their hydrophobic tails oriented towards the solid surface (if the surface is hydrophobic) or towards the aqueous phase (if the surface is hydrophilic and charged), and the second layer orients itself with the hydrophobic tails interacting with the tails of the first layer. The surface area occupied per surfactant molecule at the plateau of the adsorption isotherm can provide information about the packing and structure of the adsorbed layer, with values around 40-50 Ų suggesting bilayer formation on alumina for similar surfactants. dtic.mil
The adsorption of an ionic surfactant like this compound onto a mineral surface significantly alters the electrical properties of the interface. This is often studied by measuring the zeta potential, which is the electric potential at the slipping plane of the electrical double layer.
For anionic surfactants adsorbing on negatively charged surfaces like silica at neutral or high pH, the adsorption is generally low due to electrostatic repulsion. tudelft.nl However, on positively charged surfaces like alumina below its isoelectric point, the anionic sulfonate head groups are attracted to the surface, leading to adsorption. As adsorption proceeds, the surface charge can be neutralized and eventually reversed. Studies on similar systems, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS) on montmorillonite, have shown that the absolute value of the zeta potential of the mineral particles decreases significantly in the presence of the surfactant. nih.gov This indicates that the adsorption of the anionic surfactant makes the surface more negatively charged.
The adsorption of this compound is highly sensitive to the pH and ionic strength of the aqueous solution.
pH: The pH of the solution affects both the surface charge of the mineral and the potential for hydrolysis of the surfactant. For mineral oxides like alumina and silica, the surface charge is pH-dependent. tudelft.nl Alumina has a point of zero charge (PZC) in the alkaline pH range, meaning it is positively charged at lower pH values and negatively charged at higher pH values. tudelft.nl Consequently, the adsorption of the anionic this compound on alumina is favored at lower pH where the surface is positively charged and is significantly reduced at higher pH due to electrostatic repulsion. dtic.milacs.org For silica, which is negatively charged above a pH of about 2-3, the adsorption of anionic surfactants is generally low. tudelft.nl
Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, also plays a crucial role. An increase in ionic strength can enhance the adsorption of ionic surfactants. academie-sciences.fr The added electrolytes screen the electrostatic repulsion between the charged head groups of the surfactant molecules, allowing for a more compact packing of the surfactant molecules in the adsorbed layer. epa.gov This shielding effect promotes the formation of surface aggregates like hemimicelles and bilayers at lower bulk surfactant concentrations. However, the effect of ionic strength can be complex and may also influence the solubility of the surfactant itself. nih.gov
Adsorption at Fluid-Fluid Interfaces (e.g., Oil-Water Interface)
The primary function of surfactants like this compound is to adsorb at fluid-fluid interfaces, such as the interface between oil and water, and reduce the interfacial tension.
This compound molecules, being amphiphilic, spontaneously migrate to the oil-water interface. Their hydrophobic octylbenzene tails orient themselves in the oil phase, while the hydrophilic sulfonate head groups remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between the water and oil molecules, leading to a reduction in the interfacial tension (IFT). researchgate.net
The extent of IFT reduction is dependent on the concentration of the surfactant at the interface. As more surfactant molecules adsorb, the IFT decreases until the interface becomes saturated and micelles begin to form in the bulk solution. The equilibrium adsorption at the interface is reached when the rate of surfactant molecules arriving at the interface equals the rate of those leaving. nih.gov The effectiveness of a surfactant in reducing IFT is a key parameter in applications such as enhanced oil recovery. researchgate.net The addition of electrolytes, such as sodium hydroxide (B78521) or sodium chloride, can further influence the IFT by compressing the electrical double layer of the hydrophilic groups, leading to an increased interfacial concentration of the surfactant. epa.govnih.gov
Molecular Conformation and Orientation at Interfaces
The molecular conformation and orientation of this compound at interfaces are governed by the amphiphilic nature of the molecule, which consists of a hydrophilic sulfonate headgroup (-SO₃⁻Na⁺) and a hydrophobic tail composed of an octyl group and a benzene (B151609) ring. This dual character dictates its behavior at the boundaries between polar and nonpolar phases, such as air-water and oil-water interfaces.
At an air-water interface , the this compound molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase. Consequently, the hydrophilic sulfonate headgroup remains immersed in the water, while the hydrophobic octylbenzene tail extends into the air. Research on hydroxyl-substituted alkylbenzene sulfonates, which share structural similarities, indicates that the long-chain alkyl groups tend to extend along the interface, suggesting a significant intermolecular interaction. bohrium.commdpi.com As the concentration of the surfactant at the interface increases, the molecules become more closely packed. This can lead to a change in the orientation of the alkyl chain, which may begin to extend more vertically into the air. bohrium.commdpi.com
At an oil-water interface , the molecular orientation is analogous, with the hydrophilic headgroup in the aqueous phase and the hydrophobic tail partitioning into the oil phase. The presence of oil molecules can influence the specific conformation of the alkylbenzene tail. Studies on similar alkylbenzene sulfonates suggest that oil molecules can hinder the "tiling" or flat arrangement of the hydrophobic part at the interface. bohrium.commdpi.com In the absence of electrolytes, it has been observed that alkylbenzene sulfonate molecules tend to lie flat on the oil-water interface, indicating weak intermolecular interactions. mdpi.com The response of the interfacial film to changes in area is then governed by processes such as diffusion exchange, reorientation, and rearrangement of the molecules at the interface. mdpi.com
The specific orientation of the benzene ring and the conformation of the octyl chain are crucial in determining the packing density and the resulting interfacial properties. For linear alkylbenzene sulfonates, the position of the benzene ring along the alkyl chain is a primary factor controlling the properties of the interfacial film. mdpi.com While specific experimental data on the precise bond angles and torsional arrangements for this compound at interfaces are not extensively detailed in publicly available literature, the general principles of surfactant self-assembly provide a robust framework for understanding its molecular conformation.
The table below summarizes the expected molecular orientation of this compound at different interfaces based on general principles and findings from related compounds.
| Interface | Hydrophilic Headgroup (-SO₃⁻Na⁺) Orientation | Hydrophobic Tail (Octylbenzene) Orientation | Factors Influencing Conformation |
| Air-Water | Immersed in the aqueous phase | Extended into the air | Surface concentration, intermolecular interactions |
| Oil-Water | Immersed in the aqueous phase | Partitioned into the oil phase | Presence of oil molecules, electrolyte concentration |
Interactions of Sodium Octylbenzenesulfonate in Multi Component Systems
Synergistic and Antagonistic Effects in Mixed Surfactant Systems
When combined with other surfactants, sodium octylbenzenesulfonate can form mixed micelles, leading to properties that differ significantly from those of the individual surfactants. This behavior is governed by the chemical nature of the surfactants and the interactions between them.
The combination of anionic surfactants like this compound with nonionic surfactants often results in synergistic interactions. researchgate.net This is frequently due to the ability of the nonionic surfactant's hydrophilic groups to reduce the electrostatic repulsion between the anionic head groups of the this compound molecules at interfaces and within micelles. columbia.edu
Dissipative Particle Dynamic simulations have been used to study the synergism between sodium m,p-octylbenzenesulfonate and the nonionic surfactant lauryl alcohol polyoxyethylene (9) ether at the water/alkane interface. onepetro.orgresearchgate.net These studies revealed that this mixture induces a synergistic effect for alkanes with a low carbon number, such as hexane. onepetro.orgresearchgate.net In the case of hexane, a moderate lipophilic behavior of the mixture was observed, causing approximately 95% of the surfactant mixture to remain at the interface, forming a highly compact layer. onepetro.orgresearchgate.net This synergism is believed to stem from the dissolution of the lauryl alcohol polyoxyethylene (9) ether in the hydrocarbon phase. onepetro.orgresearchgate.net However, as the carbon number of the alkane increases, the hydrophilic behavior of the nonionic surfactant also increases, leading to higher interfacial tension values. onepetro.orgresearchgate.net
Calorimetric studies on the adsorption of mixtures of this compound and another nonionic surfactant, dodecyloxyheptaethoxyethylalcohol, onto alumina (B75360) have also provided insight into their cooperative interactions. researchgate.netcapes.gov.brnih.gov The adsorption of the anionic surfactant alone is initially highly exothermic due to electrostatic interactions with the alumina substrate. capes.gov.brnih.govacs.org Subsequent adsorption, which leads to the formation of hemimicelles (surface aggregates), is primarily an entropy-driven process. capes.gov.brnih.govacs.org This entropy effect was found to be more pronounced for the adsorption of the anionic-nonionic surfactant mixture than for the anionic surfactant by itself, indicating a synergistic interaction on the solid surface. nih.govacs.org
The interaction of this compound with other anionic surfactants has been a subject of detailed study, particularly in the context of precipitation in hard water. The binary system of sodium dodecylsulfate (NaDS) and sodium 4-octylbenzenesulfonate (NaOBS) has been investigated to understand mixed micellization and competitive counterion binding. nih.govresearchgate.netsut.ac.th
Thermodynamic modeling of the NaDS/NaOBS system using regular solution theory shows that the mixed micelle formation is ideal. nih.govresearchgate.netsut.ac.th This is characterized by a regular solution interaction parameter (βM) of zero, which suggests that the interaction between the two surfactant molecules in the micelle is very similar to their interaction with themselves. nih.govresearchgate.net This is in contrast to other mixed anionic systems, like NaDS/sodium decylsulfate (NaDeS), which show a slight synergistic interaction (βM = -1.05). nih.govresearchgate.net
In the presence of calcium ions (CaCl2), mixtures of NaDS and NaOBS can exhibit complex precipitation behavior. acs.org Depending on the conditions, either calcium dodecylsulfate (Ca(DS)2) or calcium octylbenzenesulfonate (Ca(OBS)2) can precipitate. acs.org Studies have shown that precipitation of Ca(OBS)2 occurs in systems with approximately 0–50 mol % NaDS. acs.org It was also found that mixing NaDS and sodium octylbenzene (B124392) sulfonate could delay the precipitation reaction caused by calcium ions. researchgate.net
The formation of mixed micelles is a key aspect of mixed surfactant systems, often leading to a lower critical micelle concentration (CMC) than that of the individual components, a hallmark of synergism. researchgate.net The nonideality of surfactant mixtures can be quantitatively described using interaction parameters derived from regular solution theory. researchgate.net
In anionic-nonionic mixtures, such as this compound and dodecyloxyheptaethoxyethylalcohol, the formation of mixed micelles is driven by both enthalpic and entropic contributions. nih.govacs.org The initial electrostatic interaction is highly exothermic (favorable enthalpy), while the subsequent aggregation is largely driven by an increase in entropy. capes.gov.brnih.govacs.org The entropy effect is more significant in the mixed system compared to the single anionic surfactant system, which points to a synergistic interaction that favors mixed micelle formation. nih.govacs.org
Table 1: Thermodynamic Interaction Parameters for Mixed Anionic Surfactant Systems
This table summarizes the mixed micelle behavior for systems containing this compound (NaOBS) and another anionic surfactant, sodium dodecylsulfate (NaDS).
| Surfactant System | Interaction Parameter (βM) | Type of Interaction | Reference |
|---|---|---|---|
| NaDS / NaOBS | 0 | Ideal | nih.gov, researchgate.net |
| NaDS / NaDeS | -1.05 | Slight Synergism | nih.gov, researchgate.net |
Interaction with Polymers and Hydrogels
This compound interacts with polymers and hydrogels, which can significantly alter the physical properties of the system, such as its viscosity and stability. These interactions are fundamental to applications like enhanced oil recovery and personal care product formulations. capes.gov.brnih.gov
The association between this compound and polymers is typically driven by a combination of electrostatic and hydrophobic interactions. In a study involving polyacrylamide (PAm) gels containing pendent poly(ethylene oxide) (PEO) chains, it was found that the anionic surfactant this compound (SOBS) binds to the PEO side chains above a critical association concentration (cac). researchgate.net
Similarly, research on the interaction between sodium 4-n-octyl benzene (B151609) sulfonate and polyacrylamide particle hydrogels has elucidated the association mechanism. researchgate.netmst.edu After the dry hydrogel particles swell in the surfactant solution, the surfactant concentration in the surrounding solution shows a substantial increase. researchgate.netmst.edu This suggests that as the hydrogel swells, it expels surfactant molecules, but a key interaction still occurs at the interface between the hydrogel particle and the aqueous solution. researchgate.net It is proposed that surfactant micelles adsorb onto the surface of the gel microspheres. researchgate.net Another mechanism involves the hydrophobic substituents on a polymer binding and trapping surfactant molecules like this compound within mixed micelles. science.gov
The association of this compound with polymers and hydrogels has a pronounced effect on the rheological (flow) properties and colloidal stability of the system.
The stability of colloidal dispersions can also be influenced. The adsorption of surfactants onto particles can alter their surface charge and steric hindrance, which are key factors in colloidal stability. The addition of surfactants can modify the zeta potential of particles in a suspension, potentially leading to a more stable colloidal dispersion. mdpi.com While specific data on the effect of this compound on the zeta potential and stability of general colloidal systems is broad, its interaction with polymer hydrogels demonstrates a clear impact on the system's mechanical and, by extension, structural stability. researchgate.netmst.edu
Advanced Characterization and Analytical Methodologies for Sodium Octylbenzenesulfonate
Spectroscopic Techniques for Structural and Dynamic Studies
Spectroscopy is a cornerstone in the characterization of sodium octylbenzenesulfonate, offering insights into its molecular structure, aggregation behavior, and the dynamics of its constituent parts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural and dynamic information about this compound at the atomic level.
1H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For sodium p-octylbenzenesulfonate, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring influences the multiplicity and chemical shifts of these protons. For a para-substituted ring, two sets of doublets are expected, corresponding to the protons ortho and meta to the sulfonate group.
Aliphatic Protons: The protons of the octyl chain resonate in the upfield region (typically 0.8-3.0 ppm). The terminal methyl group (CH₃) will appear as a triplet at the most upfield position (around 0.8-0.9 ppm). The methylene (B1212753) (CH₂) groups will show a series of multiplets, with the methylene group adjacent to the benzene ring (benzylic protons) being the most downfield of the aliphatic signals (around 2.5-2.7 ppm) due to the influence of the aromatic ring.
13C NMR Spectroscopy offers complementary information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Aromatic Carbons: The carbon atoms of the benzene ring typically resonate between 110 and 160 ppm. The carbon atom attached to the sulfonate group and the carbon atom attached to the alkyl chain will have distinct chemical shifts from the other aromatic carbons.
Aliphatic Carbons: The carbons of the octyl chain appear in the upfield region of the spectrum (generally between 10 and 40 ppm). The chemical shift of each carbon depends on its position along the chain.
2H NMR Spectroscopy , or deuterium (B1214612) NMR, is particularly useful for studying the molecular dynamics and ordering of this compound, especially in anisotropic environments like liquid crystalline phases or within micelles. By selectively deuterating either the alkyl chain or the aromatic ring, it is possible to probe the mobility of different parts of the molecule. In a micellar solution, the deuterium NMR signals can provide information about the order parameter of the surfactant molecules, reflecting the degree of conformational restriction within the micellar assembly. Changes in the quadrupolar splitting of the deuterium signal can indicate phase transitions and changes in molecular ordering.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Sodium p-Octylbenzenesulfonate
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.0 - 8.0 | ~120 - 130 |
| Aromatic C-SO₃ | - | ~145 - 150 |
| Aromatic C-Alkyl | - | ~140 - 145 |
| Benzylic CH₂ | ~2.5 - 2.7 | ~35 - 40 |
| Alkyl (CH₂)n | ~1.2 - 1.6 | ~20 - 35 |
| Terminal CH₃ | ~0.8 - 0.9 | ~10 - 15 |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by several key absorption bands.
Sulfonate Group Vibrations: The sulfonate group (-SO₃⁻) gives rise to strong and characteristic absorption bands. The asymmetric stretching vibration of the S=O bonds is typically observed in the region of 1180-1200 cm⁻¹, while the symmetric S=O stretch appears around 1030-1050 cm⁻¹. A strong band for the S-O stretch can also be found in the 750-1000 cm⁻¹ range.
Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.
Alkyl Chain Vibrations: The octyl chain is identified by C-H stretching vibrations for the CH₂ and CH₃ groups, which occur in the 2850-2960 cm⁻¹ range. C-H bending vibrations for these groups are also present in the 1370-1470 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Asymmetric S=O Stretch | 1180 - 1200 | Strong |
| Symmetric S=O Stretch | 1030 - 1050 | Strong |
| S-O Stretch | 750 - 1000 | Strong |
Fluorescence probe techniques are highly sensitive methods used to study the aggregation behavior of surfactants like this compound in solution, particularly for determining the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. This technique utilizes fluorescent molecules (probes), such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of their microenvironment.
In an aqueous solution below the CMC, pyrene resides in a polar water environment. As the concentration of this compound increases and micelles begin to form, the hydrophobic pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. This change in the microenvironment leads to distinct changes in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the probe's surroundings. A significant decrease in the I₁/I₃ ratio is observed as pyrene moves from the polar aqueous phase to the nonpolar micellar core. By plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve. This method is valued for its high sensitivity, allowing for the determination of very low CMC values.
Chromatographic Methods for Quantification and Purity Analysis
Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the analysis of linear alkylbenzene sulfonates (LAS), including this compound. This technique combines the high separation efficiency of HPLC with the high sensitivity and specificity of MS detection.
For the analysis of this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the alkyl chains of the LAS isomers and the stationary phase. Longer alkyl chains and isomers with the phenyl group located closer to the end of the chain tend to have longer retention times. This allows for the separation of different LAS homologues (differing in alkyl chain length) and positional isomers (differing in the phenyl attachment point on the octyl chain).
Mass spectrometry, particularly with an electrospray ionization (ESI) source operated in negative ion mode, is an ideal detection method for sulfonates. The MS detector can be set to monitor the specific mass-to-charge ratio (m/z) of the octylbenzenesulfonate anion, providing high selectivity and allowing for quantification even in complex matrices. Furthermore, tandem mass spectrometry (MS/MS) can be used for structural confirmation and to differentiate between isomers by analyzing their specific fragmentation patterns. This makes HPLC-MS an indispensable technique for purity analysis, isomer distribution studies, and the quantification of this compound in various samples.
Calorimetric Techniques for Thermodynamic Characterization (e.g., Microcalorimetry)
Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), provide direct measurements of the heat changes associated with chemical and physical processes, making them ideal for the thermodynamic characterization of micelle formation.
The process of micellization is an equilibrium between surfactant monomers and micelles, and it is governed by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. ITC can directly measure the enthalpy of micellization. In a typical ITC experiment for demicellization, a concentrated solution of this compound (above its CMC) is titrated into the solvent (e.g., water) in the sample cell. As the surfactant solution is diluted below the CMC, the micelles disaggregate, and the heat associated with this process is measured. The resulting thermogram provides a direct value for ΔH°mic.
The Gibbs free energy of micellization can be calculated from the CMC value (which can be determined by other methods like fluorescence) using the following equation:
ΔG°mic = RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.
Once ΔG°mic and ΔH°mic are known, the entropy of micellization (ΔS°mic) can be calculated using the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
For many ionic surfactants, the micellization process is entropy-driven, primarily due to the hydrophobic effect, which involves the release of ordered water molecules from around the hydrocarbon tails of the surfactant monomers into the bulk solvent. A study on sodium p-octylbenzenesulfonate reported a negative enthalpy of micellization and a positive entropy of micellization at 25 °C, indicating that both enthalpy and entropy contribute favorably to the spontaneity of the process.
Table 3: Thermodynamic Parameters of Micellization for Sodium p-Octylbenzenesulfonate at 25 °C
| Thermodynamic Parameter | Value |
| Enthalpy of Micellization (ΔH°mic) | -2.07 kcal/mol |
| Entropy of Micellization (ΔS°mic) | 9.9 cal/(mol·K) |
Source: Data from Jolicoeur, C., & Philip, P. R. (1974). Enthalpy-Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. Canadian Journal of Chemistry, 52(10), 1834-1838.
Diffusion Studies (e.g., Tracer Self-Diffusion)
Tracer self-diffusion studies are instrumental in characterizing the aggregation behavior and micellar properties of surfactants like sodium p-octylbenzenesulfonate in aqueous solutions. These methodologies monitor the random translational motion of individual molecules (tracers) over time, providing insights into the size and shape of micelles, as well as the interactions between surfactant molecules and counterions.
In a key study investigating the micelle formation of sodium p-octylbenzenesulfonate, tracer self-diffusion measurements were employed to elucidate the behavior of both the surfactant anion and the sodium counterion as a function of concentration. The study utilized radiolabeled surfactant molecules and sodium ions to track their movement.
The research findings indicate a distinct change in the self-diffusion coefficients of the octylbenzenesulfonate anion at the critical micelle concentration (CMC). Below the CMC, the surfactant exists primarily as monomers, and the diffusion coefficient remains relatively constant. However, as the concentration surpasses the CMC, there is a marked decrease in the surfactant's self-diffusion coefficient. This reduction is a direct consequence of the incorporation of the surfactant monomers into larger, more slowly diffusing micelles.
Conversely, the self-diffusion of the sodium counterion also exhibits a concentration-dependent behavior that is linked to micelle formation. The extent of this change provides information on the degree of counterion binding to the micelles. By analyzing the diffusion data, it is possible to calculate the fraction of counterions that are associated with the micellar structures.
The following interactive table summarizes the conceptual findings from tracer self-diffusion studies of sodium p-octylbenzenesulfonate, illustrating the expected changes in diffusion coefficients with increasing surfactant concentration.
| Surfactant Concentration Range | Species Present | Octylbenzenesulfonate Anion Diffusion | Sodium Counterion Diffusion | Interpretation |
| Below CMC | Monomers | Relatively High and Constant | Relatively High and Constant | Free diffusion of individual ions. |
| At and Above CMC | Monomers and Micelles | Sharp Decrease | Moderate Decrease | Formation of larger, slower-moving micelles. A significant fraction of counterions are bound to the micelle surface, reducing their mobility. |
| Well Above CMC | Primarily Micelles | Low and Slowly Decreasing | Slowly Decreasing | Diffusion is dominated by the movement of large micellar aggregates. |
These diffusion studies are crucial for developing a comprehensive model of the micellization process, providing quantitative data on the hydrodynamic radii of the micelles and the degree of counterion association, which are fundamental parameters in the physical chemistry of surfactant solutions.
Vapor Pressure Studies of Solubilization Systems
Vapor pressure measurement is a thermodynamic technique used to study the solubilization of volatile substances within surfactant micelles. This method is particularly useful for quantifying the distribution of a solubilizate (a substance that is dissolved) between the aqueous phase and the micellar phase in a surfactant solution. By precisely measuring the partial pressure of the volatile substance above the solution, one can determine its chemical activity and, consequently, gain insights into the solubilization process.
For aqueous surfactant systems, including those with this compound, vapor pressure studies are a planned methodology to obtain accurate thermodynamic information about the solubilization of hydrocarbons and their polar derivatives. researchgate.net The objective of such studies is to understand the interactions between the solubilizate and the micelles, and to determine thermodynamic parameters such as the solubilization capacity and the partition coefficient.
While the investigation of this compound systems using vapor pressure methods has been part of research objectives, detailed findings and specific data from these studies are not extensively available in publicly accessible literature. researchgate.net However, the methodology has been successfully applied to similar surfactants, such as sodium octylsulfate. Current time information in Reading, GB. In those studies, accurate vapor pressure-solubility data for systems containing the surfactant, water, and a solubilizate like benzene are obtained at various temperatures. Current time information in Reading, GB.
The expected data from such studies on this compound would be presented in a format similar to the conceptual table below, which illustrates how vapor pressure measurements can be used to determine the extent of solubilization.
| This compound Conc. | Solubilizate Partial Pressure (p) | Mole Fraction of Solubilizate in Vapor (y) | Mole Fraction of Solubilizate in Solution (x) | Interpretation |
| Below CMC | p ≈ psat (solubilizate) | High | Low | The solubilizate has limited solubility in water, and its vapor pressure is close to that of its pure saturated state. |
| Above CMC | p < psat (solubilizate) | Decreasing | Increasing | Micelles are present and are solubilizing the hydrocarbon, reducing its activity in the aqueous phase and thus lowering its partial pressure. |
| High Surfactant Conc. | p << psat (solubilizate) | Low | High | A significant amount of the solubilizate is sequestered within the micelles, leading to a substantial reduction in its vapor pressure. |
Note: The data in this table is conceptual and for illustrative purposes only, as specific experimental data for this compound was not available in the consulted sources.
Analysis of such data, often using mass-action models, allows for the calculation of activity coefficients of the solubilizate within the micellar phase and provides a deeper understanding of the cooperative interactions involved in the solubilization process. Current time information in Reading, GB.
Applications in Advanced Chemical Processes and Engineering
Role in Enhanced Oil Recovery (EOR) Formulations
In the domain of petroleum engineering, Enhanced Oil Recovery (EOR) encompasses a suite of techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. Chemical EOR, in particular, relies on the injection of specialized formulations to alter the fluid and rock properties of the reservoir. Sodium octylbenzenesulfonate and similar alkylbenzene sulfonates are key surfactants in these formulations.
A primary mechanism by which chemical EOR improves oil extraction is the significant reduction of interfacial tension (IFT) between the trapped oil and the injection fluid (water). e3s-conferences.org High capillary forces, resulting from high IFT, are responsible for trapping a substantial portion of residual oil in the microscopic pores of the reservoir rock. By lowering this IFT, the capillary number—a dimensionless quantity representing the ratio of viscous forces to capillary forces—is increased, enabling the mobilization and displacement of this trapped oil. e3s-conferences.org
Anionic surfactants such as sodium dodecylbenzenesulfonate (SDBS), a compound structurally similar to this compound, have demonstrated high effectiveness in reducing the IFT between crude oil and water. nih.gov Studies have shown that these surfactants can lower the IFT from typical values of around 28-33 mN/m to well below 1.0 mN/m. nih.gov The effectiveness of the surfactant can be further enhanced by combining it with other chemicals, such as an alkali like sodium hydroxide (B78521) (NaOH). This synergistic interaction can lead to an even greater reduction in IFT, dropping it to below 0.30 mN/m. nih.gov This ultra-low IFT is crucial for achieving the efficiency required for successful EOR applications. researchgate.net Even without reaching ultra-low IFT values, some studies indicate that oil recovery can be linearly increased with surfactant concentration, suggesting that mechanisms like micellar solubilization also play a significant role. bohrium.com
Table 1: Effect of Surfactant and Alkali on Interfacial Tension (IFT) Reduction
| Injection Fluid Composition | Initial IFT (mN/m) | Final IFT (mN/m) |
| Deionized Water (DIW) | 32.91 | - |
| Low Salinity Water (LSW) | - | 28.86 |
| LSW + Sodium Dodecylbenzenesulfonate (SDBS) | 28.86 | < 0.80 |
| LSW + SDBS + Sodium Hydroxide (NaOH) | 28.86 | < 0.30 |
| LSW + NaOH (1000 ppm) | 28.86 | 0.64 |
This table presents illustrative data on how different fluid compositions progressively reduce the interfacial tension against crude oil, based on findings from related studies. nih.gov
While the reduction of IFT is the primary goal, the effectiveness of a surfactant flood is highly dependent on its ability to propagate through the porous reservoir rock. A significant challenge in this process is the adsorption and retention of the surfactant onto the rock surfaces, particularly on clay minerals. researchgate.net This phenomenon leads to a loss of the active chemical from the injection slug, reducing its efficiency and making the process economically unviable.
The interaction between sodium alkylbenzene sulfonates and the porous media is complex. Studies have shown that commercial detergents containing a range of sodium alkylbenzene sulfonate homologues can be strongly absorbed by materials like sand and silica (B1680970) gel. doi.org This can lead to a reduction in the hydraulic conductivity of the medium, essentially causing partial blockage. This effect is often attributed to the interaction between the surfactant and divalent cations, such as calcium (Ca²⁺), which can be present in the formation brine or released from the rock matrix through ion exchange. The formation of a calcium alkylbenzene sulfonate gel can physically obstruct the pore throats. doi.org
However, the degree of adsorption is highly dependent on the mineralogy of the reservoir. Anionic surfactants like sulfonates generally exhibit lower adsorption on carbonate and calcite surfaces compared to other rock types. nih.gov Therefore, managing surfactant retention involves careful formulation design, considering the specific geological characteristics of the reservoir and the salinity of the formation water to minimize undesirable interactions and ensure the chemical agent remains effective deep into the reservoir.
Application in Metal Ion Separation and Removal Technologies (e.g., Ion Flotation)
Ion flotation is a separation process used to remove or concentrate metal ions from dilute aqueous solutions. bibliotekanauki.plresearchgate.net This technology is particularly relevant for wastewater treatment and the recovery of valuable metals. In this process, a surfactant, referred to as a collector, is added to the solution. The surfactant selectively interacts with the target metal ions, and the resulting complex is removed from the solution by attachment to gas bubbles that are sparged through the liquid. This compound has been identified as an effective collector in such applications. bibliotekanauki.plresearchgate.net
The fundamental mechanism of ion flotation relies on altering the surface properties of the targeted ions. Metal ions (colligends) in an aqueous solution are typically hydrophilic. The collector, an amphiphilic surfactant molecule, interacts with these ions to render them hydrophobic.
For an anionic collector like this compound, the process is driven by electrostatic attraction. The negatively charged sulfonate headgroup of the surfactant molecule associates with the positively charged metal ions in the solution. This forms a neutral or partially hydrophobic ion-pair complex. researchgate.net This newly formed surfactant-metal ion complex has a significantly reduced affinity for the aqueous phase due to the hydrophobic nature of the surfactant's long alkyl tail. When air bubbles are introduced, these hydrophobic entities preferentially adsorb onto the gas-liquid interface and are carried to the surface, where they can be collected as a froth. Studies using this compound as a collector for barium ions have noted a "double flotation phenomena," indicating complex interaction mechanisms that can occur under specific conditions. bibliotekanauki.plresearchgate.net
The efficiency and selectivity of the ion flotation process are highly sensitive to several operational parameters. researchgate.net Careful optimization of these parameters is critical to successfully separate one type of metal ion from a solution containing multiple ions. researchgate.net
Key parameters that require optimization include:
pH of the Solution: The pH is arguably the most critical factor in ion flotation. researchgate.net It dictates the chemical species of the metal ion in the solution (e.g., hydrolysis) and the degree of ionization of the collector. researchgate.net Selective separation of different metal ions is often achievable by precisely controlling the pH, as different metal-surfactant complexes will form under different pH conditions. For instance, studies with sodium dodecyl sulfate (B86663) have shown that rare earth ions like Sm³⁺, Ce³⁺, and Eu³⁺ can be selectively recovered at pH values of 4, 6, and >6.5, respectively. bibliotekanauki.pl
Collector Concentration: The concentration of the surfactant is crucial. A sufficient amount of collector is needed to interact with the target metal ions, but an excess can lead to the formation of micelles in the bulk solution, which can reduce the efficiency of the flotation process.
Molar Ratio of Mixed Collectors: In some applications, a synergistic effect can be achieved by using a mixture of collectors. For example, when using sodium dodecyl benzene (B151609) sulfonate (SDBS) as a synergist with sodium oleate (B1233923) (NaOL) to separate magnesite and dolomite, an optimal molar ratio of 9:1 (NaOL:SDBS) was found to yield the best separation results. mdpi.com
Environmental Fate and Degradation Mechanisms of Sodium Octylbenzenesulfonate
Biodegradation Pathways and Kinetics in Aquatic and Soil Environments
The biodegradation of linear alkylbenzene sulfonates is a well-studied process, primarily occurring under aerobic conditions. nih.gov The degradation pathway for LAS, including sodium octylbenzenesulfonate, is initiated by the microbial oxidation of the terminal end of the alkyl chain. This is followed by a stepwise shortening of the chain and eventual opening of the benzene (B151609) ring. The sulfonate group is typically removed as inorganic sulfate (B86663) late in the degradation process.
In aquatic environments, the rate of LAS biodegradation is influenced by factors such as water temperature, microbial population, and the presence of sediments. Studies on commercial LAS mixtures have shown rapid primary biodegradation in river water, with estimated half-lives as short as 0.23 days in the presence of sediment. nih.gov The ultimate degradation, involving the mineralization of the benzene ring to carbon dioxide, also proceeds relatively quickly, with a reported half-life of 0.73 days in sediment-containing water samples. nih.gov In the absence of sediments, the degradation rate is slower, with half-lives for the benzene ring ranging from 1.4 to 14 days. nih.gov
In soil environments, particularly those amended with sewage sludge, microbial communities are capable of actively metabolizing LAS. nih.gov The half-life for the aerobic degradation of LAS in soil is generally in the range of 1 to 3 weeks, which helps prevent its long-term accumulation. nih.gov The biodegradation of LAS in soil is a crucial process for its removal from the terrestrial environment following the application of sludge as a fertilizer.
Several bacterial strains have been identified as capable of degrading LAS, with Pseudomonas species being prominent. For instance, Pseudomonas aeruginosa has demonstrated the ability to effectively biodegrade LAS, with removal percentages as high as 93.76% at a concentration of 25 mg/l under optimal conditions of 30°C and a pH of 7.
It is important to note that under anaerobic conditions, the biodegradation of LAS is significantly slower or does not occur at all. nih.govnih.gov This can lead to the persistence of the compound in anoxic environments such as deep sediment layers or during the anaerobic digestion of sewage sludge. nih.gov However, some studies have shown limited biotransformation of LAS under methanogenic conditions. nih.gov
Table 1: Biodegradation Half-life of Linear Alkylbenzene Sulfonates (LAS) in Different Environmental Compartments
| Environmental Compartment | Condition | Half-life |
|---|---|---|
| River Water with Sediment | Aerobic | 0.23 days (primary) |
| River Water with Sediment | Aerobic | 0.73 days (ultimate) |
| River Water without Sediment | Aerobic | 1.4 - 14 days (ultimate) |
| Soil | Aerobic | 1 - 3 weeks |
| Anaerobic Digester | Anaerobic | Limited to no degradation |
Adsorption and Sequestration in Environmental Compartments (e.g., Wastewater Sludge, Sediments)
The adsorption of this compound to solid phases is a key process influencing its transport and bioavailability in the environment. As an anionic surfactant, its sorption behavior is affected by the characteristics of the sorbent (e.g., organic carbon content, clay mineralogy) and the surrounding environmental conditions (e.g., pH, ionic strength).
In general, the adsorption of LAS to sediments and sludge is driven by hydrophobic interactions between the alkyl chain and the organic matter present in the solid phase. The sorption of LAS congeners is directly related to the length of the alkyl chain; longer-chain homologues are more hydrophobic and exhibit stronger adsorption. researchgate.net Consequently, this compound, with its shorter C8 alkyl chain, is expected to be less strongly adsorbed compared to longer-chain LAS such as sodium dodecylbenzenesulfonate.
Studies on the sorption of sodium dodecylbenzene (B1670861) sulfonate (SDBS) on marine sediments have shown that the process can be described by linear or Freundlich isotherm models. researchgate.net The adsorption of anionic surfactants like LAS generally decreases with increasing pH. researchgate.net
In wastewater sludge, LAS can be found in high concentrations due to its adsorption from the wastewater. nih.gov During anaerobic digestion, where biodegradation is minimal, the concentration of LAS on a dry weight basis can increase as other organic matter is degraded. nih.gov
The partitioning of LAS between the dissolved and sorbed phases is a critical factor in its environmental fate. In river systems, a significant portion of LAS can be associated with suspended solids, which can eventually settle and accumulate in the sediment. researchgate.net However, for shorter-chain homologues like this compound, a larger fraction is expected to remain in the dissolved phase due to its higher water solubility.
Removal Mechanisms in Wastewater Treatment Plants (e.g., Adsorption, Biodegradation)
Wastewater treatment plants (WWTPs) are the primary route for the removal of this compound from domestic and industrial wastewater. The removal of LAS in conventional activated sludge WWTPs is highly efficient, often exceeding 98%. researchgate.netp2infohouse.org The two main mechanisms responsible for this high removal efficiency are biodegradation and adsorption to sludge solids.
Aerobic biodegradation is the most significant removal pathway for LAS in activated sludge systems. researchgate.net The microbial communities in the activated sludge are well-acclimated to degrading these compounds. Adsorption to the sludge biomass also plays a role in removing LAS from the aqueous phase. p2infohouse.org Approximately 50% of the LAS in raw sewage can be in the dissolved phase, with the other 50% adsorbed to suspended solids. p2infohouse.org
The efficiency of LAS removal can vary depending on the type of wastewater treatment process employed. For example, trickling filter plants have been shown to have lower removal efficiencies for LAS compared to activated sludge systems. researchgate.net In a study of a hybrid electrocoagulation/flotation and photocatalytic system for the removal of sodium dodecyl benzene sulfonate, high removal efficiencies of over 93% were achieved. jwent.net
The contributions of different removal mechanisms for a similar anionic surfactant, sodium dodecyl benzene sulfonate, were quantified in a study using zero-valent iron. At a pH of 6.0, adsorption accounted for 58.3% of the total organic carbon removal, while degradation and precipitation contributed 4.6% and 14.9%, respectively. nih.gov
Assessment of Environmental Persistence and Mobility
Based on its environmental fate characteristics, this compound is not considered to be a persistent compound in the environment, particularly under aerobic conditions. Its rapid biodegradation in both aquatic and soil environments prevents its long-term accumulation. nih.govnih.gov
The mobility of this compound in the environment is influenced by its partitioning behavior between water and solid phases. Due to its shorter alkyl chain, it is more water-soluble and less adsorptive than longer-chain LAS homologues. This suggests a higher potential for mobility in soil and aquatic systems. However, its rapid biodegradation mitigates the potential for long-distance transport in most environments.
Table 2: Summary of Environmental Fate Parameters for Linear Alkylbenzene Sulfonates (LAS)
| Parameter | Value/Description |
|---|---|
| Biodegradation | Rapid under aerobic conditions; very slow under anaerobic conditions. nih.gov |
| Primary Removal Mechanism | Aerobic biodegradation. researchgate.net |
| Adsorption | Increases with alkyl chain length and organic carbon content of sorbent. researchgate.net |
| Mobility | Higher for shorter-chain homologues like this compound due to greater water solubility. |
| Persistence | Not considered persistent due to rapid aerobic biodegradation. nih.gov |
Theoretical and Computational Studies of Sodium Octylbenzenesulfonate Systems
Molecular Dynamics (MD) Simulations of Interfacial and Aggregation Phenomena
Molecular Dynamics (MD) simulations are a cornerstone for investigating the structural and dynamical details of surfactant systems at an atomistic level. nih.gov For the linear alkylbenzene sulfonate (LAS) family, including sodium octylbenzenesulfonate, MD simulations have been employed to study their behavior at various interfaces, such as water/air and oil/water, and their aggregation in solution. nih.govmatsci.org
Research using atomistic MD simulations on a series of LAS isomers has revealed how molecular architecture impacts interfacial properties. matsci.orgacs.org Key findings from these simulations include:
Effect of Isomer Structure: The attachment position of the benzenesulfonate (B1194179) group along the alkyl chain significantly influences the surfactant's packing and stability at an interface. For instance, in a study of hexadecane (B31444) benzene (B151609) sulfonate isomers at a decane-water interface, the 4-C16 isomer was found to exhibit more compact packing and induce the lowest interfacial tension. matsci.orgacs.org This was attributed to the "effective" length of its alkyl tail being most similar to the decane (B31447) molecules, enhancing miscibility. acs.org
Interfacial Orientation and Packing: Simulations show that LAS molecules adsorb at interfaces, forming monolayers where the hydrophobic alkyl tails orient away from the aqueous phase. The average tilt angles of the molecules and the resulting surface tension are related to both the length and the degree of branching of the alkyl tails. researchgate.net
Adsorption on Solid Surfaces: MD simulations have been used to investigate the adsorption of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a close relative of this compound, onto silica (B1680970) surfaces. These studies show that the surfactant molecules readily adsorb via interactions between the hydrophobic chain and the surface, eventually forming hemi-cylindrical micelles on the substrate. pku.edu.cn
Phase Dynamics: The translational and conformational dynamics of LAS molecules have been investigated in various phases, including hydrated crystal (Lc), tilted gel (Lβ'), and liquid crystal (Lα) phases. nih.gov In the fluid Lα phase, lateral diffusion is rapid, while it is extremely slow in the more ordered Lc and Lβ' phases. nih.gov The orientation of the sulfonate group and benzene ring is often locked by salt bridges with sodium ions, which maintains orientational order even in the liquid crystal phase. nih.gov
These simulations provide a microscopic correlation to macroscopic properties, explaining how subtle changes in the molecular structure of this compound can alter its function as a surfactant. nih.gov
Table 1: Influence of Alkylbenzene Sulfonate Isomer Structure on Interfacial Properties (MD Simulation Findings)
| Property Investigated | Key Finding | Controlling Molecular Feature | Reference |
|---|---|---|---|
| Interfacial Tension | Specific isomers (e.g., 4-C16) lead to the lowest interfacial tension. | Attachment position of the benzene sulfonate group. matsci.orgacs.org | matsci.orgacs.org |
| Molecular Packing | A more central attachment of the headgroup can lead to more compact packing at the interface. | Isomeric structure of the alkyl chain. matsci.org | matsci.org |
| Interfacial Stability | The most stable interface is achieved with the isomer that has the lowest interface formation energy. | Compatibility between the surfactant tail and the oil phase. acs.org | acs.org |
| Solubility and Mobility | Surfactants with shorter alkyl tails exhibit higher solubility and mobility. | Length of the hydrophobic alkyl tail. nih.gov | nih.gov |
Quantum Chemical Calculations of Molecular Interactions and Structure-Activity Relationships
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of surfactant molecules. These methods provide fundamental insights into molecular geometry, charge distribution, and orbital energies (e.g., HOMO and LUMO), which govern molecular interactions and reactivity. For surfactants like this compound, this information is vital for developing Quantitative Structure-Activity Relationships (QSAR). researchgate.net
QSAR models establish a mathematical link between the chemical structure of a compound and its activity or properties. researchgate.net In the context of surfactants, this can relate to surface activity, efficiency, or toxicity. researchgate.netacs.org Quantum chemical calculations provide the necessary molecular descriptors for these models.
Key applications and findings include:
Descriptor Calculation: A wide range of descriptors can be calculated, including quantum parameters (e.g., dipole moment, orbital energies), physicochemical parameters, and topological indices. researchgate.net These descriptors quantify different aspects of the molecular structure.
Predictive Modeling: By correlating these descriptors with experimentally measured properties, robust QSAR models can be built. For example, a QSAR model for amine surfactants successfully predicted their toxicity towards Daphnia magna with high accuracy, using calculated molecular descriptors. researchgate.net
For this compound, quantum chemical calculations can be used to compute descriptors that inform its tendency to adsorb at interfaces, interact with other molecules, and its potential environmental impact.
Table 2: Application of Quantum Chemical Descriptors in Surfactant QSAR Studies
| Type of Descriptor | Examples | Predicted Property/Activity | Reference |
|---|---|---|---|
| Quantum Parameters | HOMO/LUMO energies, Dipole moment, Atomic charges | Toxicity, Reactivity, Intermolecular interaction strength | researchgate.net |
| Physicochemical Parameters | LogP (Octanol-water partition coefficient), Molar refractivity | Bioaccumulation, Membrane permeability | researchgate.net |
| Topological Indices | Connectivity indices, Shape indices | Surface activity, Micellization behavior | researchgate.net |
| Thermodynamic Parameters | Enthalpy of formation, Gibbs free energy | Chemical stability, Spontaneity of aggregation | researchgate.net |
Thermodynamic Modeling of Phase Behavior and Mixed Systems
Thermodynamic models are essential for describing and predicting the phase behavior of surfactant solutions, particularly in complex mixtures containing multiple components. For systems involving this compound, these models can predict critical micelle concentrations (CMCs), characterize the non-ideal mixing of surfactants in micelles, and describe adsorption at interfaces. acs.orgresearchgate.net
A prominent approach is the application of regular solution theory (RST) to mixed micellization. researchgate.net This framework allows for the quantification of interactions between different surfactant species in a micelle.
Interaction Parameter (β): A key value derived from RST is the interaction parameter, β, which describes the deviation from ideal mixing. A negative β value indicates synergistic interactions (the mixture is more favorable than the individual components), a positive value indicates antagonism, and a value of zero signifies ideal mixing. researchgate.net
Thermodynamic Parameters of Micellization: Models can be used to calculate important thermodynamic quantities such as the free energy of micellization (ΔG°m), which indicates the spontaneity of the micellization process. researchgate.net
Adsorption Thermodynamics: The thermodynamics of adsorption at solid-liquid interfaces can also be modeled. For instance, microcalorimetric studies of this compound (C8φS) on alumina (B75360) showed that initial adsorption is a highly exothermic process driven by electrostatic interactions, while further adsorption to form hemimicelles is primarily an entropy-driven process. acs.org The presence of a nonionic surfactant can enhance this entropy effect due to favorable hydrophobic interactions. acs.org
These models provide a quantitative framework for formulating mixed surfactant systems with desired properties, such as enhanced surface activity or stability.
Table 3: Key Thermodynamic Parameters in Mixed Surfactant System Modeling
| Parameter | Symbol | Significance | Reference |
|---|---|---|---|
| Interaction Parameter | β | Describes the nature of interaction between surfactants in a mixed micelle (synergistic, antagonistic, or ideal). | researchgate.net |
| Free Energy of Micellization | ΔG°m | Indicates the spontaneity of micelle formation; a more negative value implies easier micellization. | researchgate.net |
| Micellar Mole Fraction | Xi | Represents the composition of the mixed micelle, indicating the proportion of each surfactant component. | researchgate.net |
| Enthalpy of Adsorption | ΔHads | Measures the heat change upon surfactant adsorption, indicating whether the process is exothermic or endothermic. | acs.org |
Dissipative Particle Dynamics (DPD) Simulations for Surfactant Mixtures
While atomistic MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that overcomes these limitations by grouping clusters of atoms into single "beads". rsc.orgnih.gov This allows for the simulation of larger systems over longer times, making DPD particularly well-suited for studying the phase behavior and self-assembly of surfactant mixtures. rsc.orgrsc.org
DPD has been successfully applied to predict the phase diagrams of anionic surfactants, including various isomers of linear alkylbenzene sulfonates. rsc.orgrsc.orgrsc.org
Phase Diagram Prediction: By systematically varying surfactant concentration and interaction parameters, DPD simulations can reproduce the complex phase diagrams of anionic surfactants. These simulations accurately predict transitions between different phases, such as the micellar solution (L1), hexagonal (H1), and lamellar (Lα) phases, at different concentrations. rsc.org
Transferable Models: Researchers have developed transferable DPD models where the interaction parameters are optimized to represent entire classes of surfactants. rsc.orgrsc.org A single set of parameters can accurately describe the phase behavior of sodium dodecyl sulfate (B86663) (SDS) as well as different LAS isomers, and can even be extended to other families like alkyl ether sulfates (AES). rsc.orgrsc.orgrsc.org
Coarse-Grained Mapping: In a typical DPD model for a LAS molecule, the sulfonate head group is represented by one bead, the phenyl ring by another, and the alkyl tail is coarse-grained into several beads. rsc.org Water is also represented by coarse-grained beads. This simplification retains the essential physics of self-assembly while dramatically increasing computational efficiency. nih.govrsc.org
Micellization Studies: DPD is also used to study micelle formation, allowing for the prediction of properties like the critical micelle concentration (CMC) and the aggregation number of micelles. rsc.org
DPD simulations serve as a powerful tool for the a priori prediction of surfactant phase behavior, reducing the need for extensive experimental screening and accelerating the development of new surfactant formulations. rsc.orgrsc.org
Table 4: Typical Phase Transitions of Linear Alkylbenzene Sulfonates in Water as Observed in DPD Simulations
| Phase Name | Phase Description | Approximate Surfactant Concentration (wt%) | Reference |
|---|---|---|---|
| Micellar (L1) | Spherical or globular aggregates (micelles) dispersed in water. | < 35-40% | rsc.org |
| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal array. | ~35-55% | rsc.org |
| Lamellar (Lα) | Stacked bilayers of surfactant separated by layers of water. | > 55-60% | rsc.org |
Future Research Directions and Emerging Trends for Sodium Octylbenzenesulfonate
Development of Novel Sodium Octylbenzenesulfonate Derivatives with Tailored Properties
The fundamental structure of this compound, featuring a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows for considerable modification to create derivatives with specialized properties. wikipedia.org Future research is focused on strategically altering this structure to meet the demands of specific applications, moving beyond its traditional role as a simple surfactant.
Key research avenues include:
Varying Alkyl Chain Characteristics: The length and branching of the alkyl chain significantly influence properties like solubility, detergency, and foaming. wikipedia.orgslideshare.net Systematic studies on LAS homologues have shown that longer chains can improve surface activity but decrease water solubility. pcc.eu Future work aims to synthesize a library of octylbenzenesulfonate derivatives with precisely controlled chain lengths (e.g., C8, C10, C12) and branching patterns to optimize performance in areas such as hard water tolerance and emulsification efficiency for specific oil types. wikipedia.org
Functional Group Addition: Introducing additional functional groups onto the benzene (B151609) ring or the alkyl chain is a promising strategy for creating multi-functional surfactants. For example, incorporating hydroxyl or ether groups could enhance biodegradability and modify interactions with other formulation components. Research into the sulfonation of alkylbenzenes derived from α-olefin dimers also presents a pathway to novel structures with unique surfactant properties. researchgate.net
Hydrotrope Integration: The solubility and performance of surfactants in highly concentrated solutions are critical for compact product formulations. One innovative approach involves the co-sulfonation of linear alkyl benzene with a hydrotrope precursor. google.com This process creates a surfactant mixture with inherently improved solubility, paving the way for highly active and stable liquid detergent formulations.
These modifications are aimed at creating a new generation of sulfonated surfactants with properties tailored for high-performance cleaning products, specialized industrial applications like emulsion polymerization, and agrochemical formulations. pcc.eu
Table 1: Influence of Structural Modifications on LAS Properties
| Structural Modification | Target Property | Potential Application |
|---|---|---|
| Adjusting Alkyl Chain Length | Solubility, Foaming, Hard Water Tolerance wikipedia.org | Optimized detergents for varying water conditions |
| Controlled Branching | Krafft Point, Biodegradability wikipedia.org | Low-temperature liquid detergents, environmentally friendly formulations |
| Adding Functional Groups | Enhanced Biodegradability, Specific Interactions | Multi-functional industrial and household cleaners |
Integration into Advanced Functional Materials and Nanotechnology
The self-assembly and interfacial properties of surfactants like this compound make them ideal candidates for use in the burgeoning fields of materials science and nanotechnology. monash.edutandfonline.com Their ability to stabilize particles and form structured aggregates (micelles) is being harnessed to create advanced materials with novel functionalities. scribd.com
Emerging applications in this domain include:
Nanoparticle Synthesis and Stabilization: Surfactants are critical as capping and stabilizing agents in the synthesis of nanoparticles, preventing them from agglomerating and ensuring uniform dispersion. tandfonline.com Research has demonstrated the use of a related compound, sodium dodecyl benzene sulfonate (SDBS), to create stable graphene oxide nanofluids. ui.ac.idui.ac.id These functional fluids can be used as advanced quench media in steel hardening, where the surfactant-nanoparticle combination modifies heat transfer properties. ui.ac.id Similarly, linear alkylbenzene calcium sulfonate has been synthesized at the nanoscale for use as a high-performance additive in engine oils, providing cleansing and anti-wear properties. ijnc.ir
Nanoemulsion Formulation: Nanoemulsions, which are dispersions of nanoscale droplets, offer advantages in cosmetics, pharmaceuticals, and advanced coatings due to their stability and ability to deliver active ingredients. scribd.com The role of surfactants is paramount in forming and stabilizing these systems by dramatically lowering interfacial tension. Future research will explore the use of precisely designed this compound derivatives to create highly stable nanoemulsions for targeted delivery systems and high-performance coatings.
Templating for Mesoporous Materials: The self-assembling nature of surfactants can be used to create templates for synthesizing mesoporous materials. The surfactant molecules form micelles or other ordered structures, around which inorganic precursors (like silica) can be deposited. Subsequent removal of the surfactant template leaves a material with a highly ordered, porous structure, suitable for applications in catalysis, separation, and sensing.
The integration of this compound and its derivatives into these advanced technologies hinges on understanding and controlling their interactions at the nanoscale.
Exploration of Sustainable Production Methods and Circular Economy Principles
The chemical industry is undergoing a significant transformation towards sustainability, driven by regulatory pressure and consumer demand for environmentally responsible products. cesio.euresearchgate.net For this compound, this involves rethinking its entire lifecycle, from feedstock sourcing to end-of-life, in line with the principles of a circular economy. altlaboratories.com
Key trends in sustainable production include:
Bio-based Feedstocks: The traditional synthesis of alkylbenzene sulfonates relies on petrochemical feedstocks like benzene and paraffin. google.com A major research focus is the development of bio-based alternatives. researchgate.net This includes sourcing alkyl chains from vegetable oils (such as soybean or palm oil), fatty acids, or other oleochemicals, and exploring routes to produce the aromatic benzene ring from renewable biomass like lignin. adebiotech.orggoogle.comomnitechintl.com The goal is to create surfactants that are partially or fully derived from renewable resources, reducing the dependency on fossil fuels. omnitechintl.com
Greener Synthesis Routes: Beyond renewable feedstocks, research is targeting the manufacturing process itself. This includes the use of safer and more efficient catalysts to replace hazardous ones like hydrogen fluoride (B91410) or aluminum chloride in the alkylation step. researchgate.net For example, acidic ionic liquids are being explored as recyclable catalysts for the alkylation of benzene. researchgate.net
Circular Economy Integration: The circular economy aims to eliminate waste and keep materials in use for as long as possible. altlaboratories.com For surfactants, this involves several strategies:
Designing for Biodegradability: The industry's shift from poorly biodegradable branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) was a major step in designing for the environment. wikipedia.org Future research will continue to refine molecular structures to enhance the rate and completeness of biodegradation under various environmental conditions. slideshare.net
Waste Valorization: Exploring the use of waste streams as feedstocks for surfactant production is a core circular economy principle. This could involve using agricultural residues or waste cooking oils as a source for the hydrophobic tail.
Carbon Capture and Utilization (CCU): An emerging frontier is the use of captured carbon dioxide (CO₂) as a chemical feedstock. Technologies are being developed to convert CO₂ into polymers and surfactants, representing a transformative step towards a carbon-to-value economy. econic-technologies.com
By embracing these sustainable methods, the production of this compound can be aligned with global goals for a low-carbon, circular economy. arkema.com
Table 2: Comparison of Production Methods
| Feature | Traditional Petrochemical Route | Emerging Sustainable Route |
|---|---|---|
| Feedstock (Alkyl Source) | Paraffins from crude oil google.com | Vegetable oils, fatty acids, biomass adebiotech.orgomnitechintl.com |
| Feedstock (Aromatic Source) | Benzene from crude oil google.com | Lignin, other bio-aromatics |
| Catalysis | Hydrofluoric acid, AlCl₃ researchgate.net | Solid acid catalysts, ionic liquids researchgate.net |
| End-of-Life Design | Focus on performance | Emphasis on rapid biodegradability wikipedia.org |
| Circular Principle | Linear (take-make-dispose) | Circular (renewable inputs, design for environment) altlaboratories.com |
Advanced Multiscale Modeling and Predictive Simulation Frameworks
Computational modeling has become an indispensable tool in chemical research and development, offering the ability to predict material properties and optimize processes, thereby reducing the need for extensive and time-consuming laboratory experiments. nih.gov For this compound, advanced modeling across multiple scales—from individual molecules to industrial-scale fluid dynamics—is accelerating innovation.
Future directions in modeling and simulation include:
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of how individual surfactant molecules behave at an atomistic level. nih.gov These models are used to study the self-assembly of surfactants into micelles, their adsorption at oil-water or air-water interfaces, and their interaction with other molecules. nih.govdntb.gov.ua By simulating different LAS isomers and derivatives, researchers can predict properties like surface tension reduction and interfacial packing, which are crucial for designing surfactants with optimal performance. nih.govokayama-u.ac.jp
Computational Fluid Dynamics (CFD): At a larger scale, CFD is used to simulate the behavior of fluids in complex systems. arxiv.org In the context of surfactants, CFD can model processes like drop formation in microfluidics, the flow of cleaning solutions, and the mobilization of oil in enhanced oil recovery. acs.orgcambridge.org Recent studies have coupled CFD with surfactant transport models to simulate how phenomena like Marangoni stress (surface tension gradients) affect fluid behavior, providing insights that are difficult to obtain experimentally. arxiv.orgarxiv.org
Machine Learning and AI: Artificial intelligence platforms are being deployed to accelerate the discovery and optimization of new materials. econic-technologies.com By training machine learning models on existing experimental and formulation data, researchers can rapidly screen potential new surfactant structures and predict their properties. This data-driven approach can significantly shorten development cycles for novel this compound derivatives with tailored performance characteristics for specific applications, such as polyurethane foams or next-generation cleaners. econic-technologies.com
These predictive frameworks create a powerful "digital twin" for surfactant systems, allowing for in-silico design and optimization, reducing development costs, and speeding up the innovation cycle.
Q & A
Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document step-by-step procedures, including purification methods (e.g., recrystallization solvents, column chromatography gradients). Share raw data (NMR spectra, HPLC chromatograms) in supplementary materials. Use IUPAC nomenclature and report yields as mean ± standard deviation across triplicate trials .
Data Presentation Example
This table synthesizes key variables affecting this compound’s flotation performance, emphasizing mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
